
2-(5-Bromofuran-2-yl)-1,3-thiazolidine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol gave N-(pyridin-2-yl)furan-2-carboxamide, which was then treated with excess P2S5 in anhydrous toluene to afford the corresponding carbothioamide .Chemical Reactions Analysis
The chemical reactions of similar compounds involve electrophilic substitution reactions such as nitration, bromination, hydroxymethylation, formylation, and acylation .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
- The synthesis of thiazolidine derivatives, including those structurally similar to 2-(5-Bromofuran-2-yl)-1,3-thiazolidine, has been extensively studied. These compounds are synthesized through various chemical reactions and have been screened for their antimicrobial and analgesic activities. The process typically involves the use of key intermediates like bromoethanone or thiourea, leading to the formation of thiazolidinone derivatives with potential biological activity (Bhovi et al., 2010).
Multicomponent Synthesis
- A multicomponent synthesis method has been developed for creating medicinal scaffolds based on thiazoline, thiazolidinone, and thiazolidinol derivatives. This efficient process involves generating a symmetrical thiourea in situ using a microwave, followed by adding compounds like bromo-1,1,1-trifluoropropan-2-one to produce the desired product (Appalanaidu et al., 2015).
Functionalization and Synthesis Techniques
- Recent studies have explored the functionalization of thiazole derivatives, where reactions with N-bromosuccinimide form compounds like 2-alkylidene-5-(bromomethyl)-2,3-dihydro-1,3-thiazoles. These reactions are used for selective synthesis of methyl-functionalized derivatives, demonstrating the versatility in synthesizing and modifying thiazolidine-based compounds (Litvinchuk et al., 2018).
Antimicrobial Applications
- Thiazolidinone and thiazoline derivatives have shown promising antimicrobial properties. Compounds synthesized from cyano-acetamide intermediates exhibited significant activities against a range of microbial strains, highlighting their potential in antimicrobial applications (Gouda et al., 2010).
Physicochemical Properties and Antibacterial Activity
- The physicochemical properties of new S-derivatives of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazol-3-thiols have been studied. These compounds demonstrate notable antibacterial activity against various bacterial strains, suggesting their competitiveness with broad-spectrum antibiotics like kanamycin (Voprosy Khimii i Khimicheskoi Tekhnologii, 2020).
Anticancer Potential
- Some thiazolidinone derivatives have been investigated for their antiproliferative activity against human cancer cell lines. This research indicates the potential of thiazolidin-4-ones as anticancer agents, with certain compounds demonstrating a dose-dependent cytotoxic effect in assays like MTT in various carcinoma cell lines (Chandrappa et al., 2008).
Anticonvulsant Properties
- Thiazolidinone derivatives bearing thiazole groups have been synthesized and tested for their anticonvulsant properties. Some of these compounds exhibited excellent anticonvulsant activity in models like pentylenetetrazole-induced seizures, suggesting their potential as new anticonvulsant agents (Mishchenko et al., 2020).
Wirkmechanismus
Target of Action
The primary target of 2-(5-Bromofuran-2-yl)-1,3-thiazolidine is the aryl hydrocarbon receptor (AHR), a ligand-activated transcription factor . The AHR can be activated by structurally diverse compounds arising from the environment and the microbiota and host metabolism .
Mode of Action
2-(5-Bromofuran-2-yl)-1,3-thiazolidine acts as a competitive antagonist of AHR . Upon activation by β-naphthoflavone (BNF) or TCDD, it prevents AHR nuclear translocation . This means that it competes with other ligands for binding to the AHR, thereby inhibiting the receptor’s activation and subsequent translocation to the nucleus.
Biochemical Pathways
The modulation of the canonical pathway of AHR occurs during several chronic diseases, and its abrogation might be of clinical interest for metabolic and inflammatory pathological processes . .
Pharmacokinetics
The state-of-the-art of the pharmacodynamic and pharmacokinetic properties of ahr antagonists and cyp1a1 inhibitors have been covered in different in vivo rodent models of disease .
Action Environment
Environmental factors, including the presence of other ligands and the overall cellular environment, can influence the action, efficacy, and stability of 2-(5-Bromofuran-2-yl)-1,3-thiazolidine. For instance, the presence of other AHR ligands could affect the compound’s ability to bind to and inhibit the receptor .
Eigenschaften
IUPAC Name |
2-(5-bromofuran-2-yl)-1,3-thiazolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNOS/c8-6-2-1-5(10-6)7-9-3-4-11-7/h1-2,7,9H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFFNWJYJTWVXIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1)C2=CC=C(O2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Bromofuran-2-yl)-1,3-thiazolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




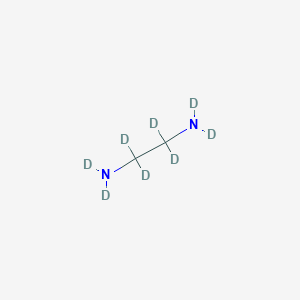

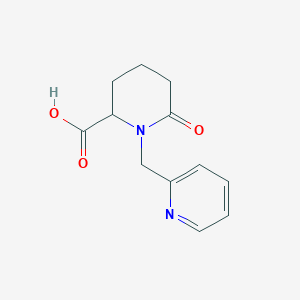
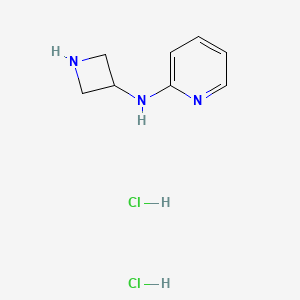
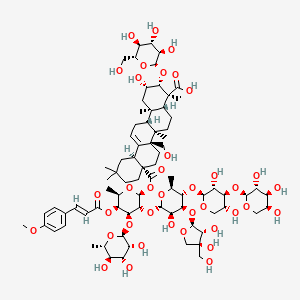


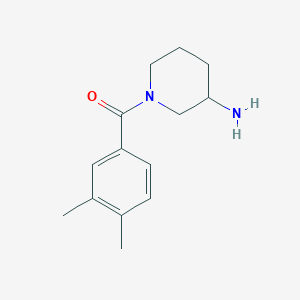
![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B1491369.png)
![[1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1491370.png)
![{1-[(5-bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1491372.png)
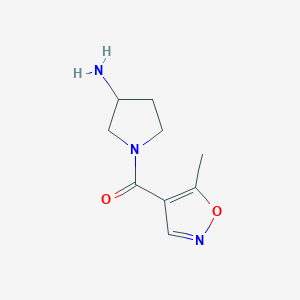
![{1-[(4-bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1491375.png)